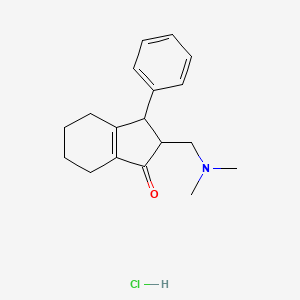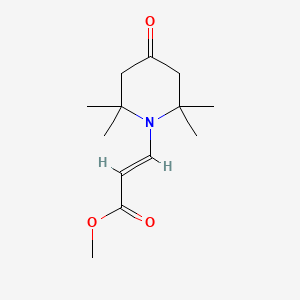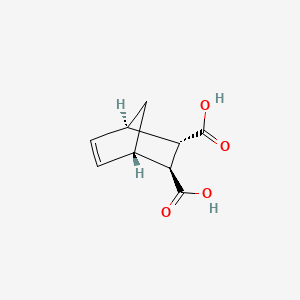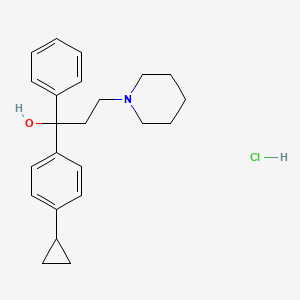
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves several steps, typically starting with the preparation of the cyclopropylphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the phenyl and piperidinyl groups. Common synthetic routes include:
Grignard Reaction: The cyclopropylphenyl intermediate reacts with phenylmagnesium bromide to form the desired product.
Hydrogenation: The intermediate undergoes hydrogenation in the presence of a palladium catalyst to reduce any double bonds.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures to control the reaction rate and yield.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in manufacturing processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)propanol hydrochloride can be compared with similar compounds, such as:
1-(4-Cyclopropylphenyl)-3-(1-piperidinyl)propanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenyl-3-(1-piperidinyl)propanol: Lacks the cyclopropyl group, affecting its stability and biological activity.
1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)ethanol: The ethanol group alters its solubility and reactivity compared to the propanol derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
130820-46-1 |
|---|---|
Molekularformel |
C23H30ClNO |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19;/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2;1H |
InChI-Schlüssel |
XHNKBLVSQZDYAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


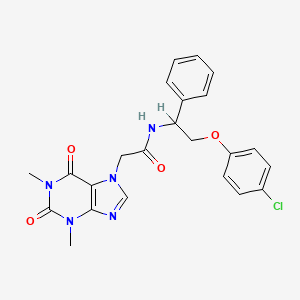
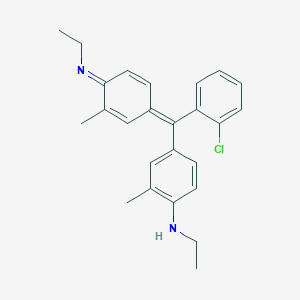

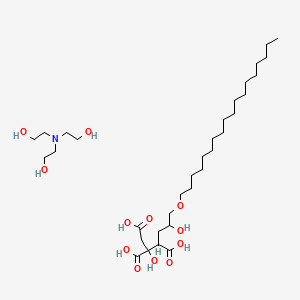

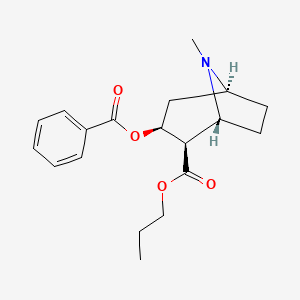

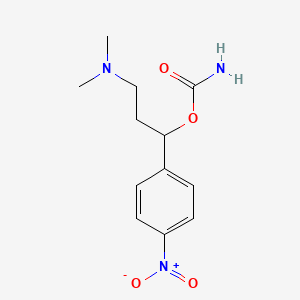

![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
